

# 4-Nitro-N,N-diphenylaniline molecular structure and formula

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## Compound of Interest

Compound Name: 4-Nitro-N,N-diphenylaniline

Cat. No.: B016652

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## An In-depth Technical Guide to 4-Nitro-N,N-diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Nitro-N,N-diphenylaniline**, also known as 4-Nitrotriphenylamine, is an aromatic organic compound with the chemical formula  $C_{18}H_{14}N_2O_2$ . It belongs to the family of triphenylamine derivatives, which are characterized by a central nitrogen atom bonded to three phenyl groups. The presence of a nitro group ( $-NO_2$ ) at the para position of one of the phenyl rings significantly influences its chemical and physical properties, making it a compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and potential applications.

## Molecular Structure and Properties

The molecular structure of **4-Nitro-N,N-diphenylaniline** consists of a triphenylamine core with a nitro group substituent. The nitrogen atom is  $sp^2$  hybridized, leading to a propeller-like, non-planar geometry of the three phenyl rings.

Molecular Formula:  $C_{18}H_{14}N_2O_2$

Molar Mass: 290.32 g/mol [1]

CAS Number: 4316-57-8[1]

Appearance: Bright yellow crystalline solid[2]

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Melting Point	141-143 °C	[1]
Boiling Point (Predicted)	452.6 ± 28.0 °C	[1]
Density (Predicted)	1.249 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in chloroform and methanol.[3]	

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-Nitro-N,N-diphenylaniline** is not readily available in public databases. Commercial suppliers confirm the structure by NMR, but the data is often proprietary.[4] Therefore, the following sections provide predicted data and characteristic spectral features based on the analysis of its structural analogue, triphenylamine, and the known effects of a para-nitro substituent.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted phenyl ring will be the most deshielded due to the electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group are expected to appear at the lowest field.

<sup>13</sup>C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The carbon atom attached to the nitro group is expected to have a chemical shift in the range of 145-150 ppm. The other aromatic carbons will appear in the typical range of 120-140 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitro-N,N-diphenylaniline** would be characterized by the following absorption bands:

- Aromatic C-H stretching:  $\sim 3100$ - $3000\text{ cm}^{-1}$
- Asymmetric  $\text{NO}_2$  stretching:  $\sim 1520\text{ cm}^{-1}$
- Symmetric  $\text{NO}_2$  stretching:  $\sim 1340\text{ cm}^{-1}$
- C-N stretching:  $\sim 1300\text{ cm}^{-1}$
- Aromatic C=C stretching:  $\sim 1600$  and  $1490\text{ cm}^{-1}$

## Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 290.32$ . Fragmentation patterns would likely involve the loss of the nitro group ( $\text{NO}_2$ ) and subsequent fragmentation of the triphenylamine cation.

## Synthesis of **4-Nitro-N,N-diphenylaniline**

**4-Nitro-N,N-diphenylaniline** can be synthesized through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. A palladium-catalyzed approach has been reported in the patent literature.

## Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type Reaction)

This method involves the reaction of diphenylamine with a p-nitro-substituted aryl halide, such as p-bromonitrobenzene, in the presence of a palladium catalyst and a base.

Experimental Protocol:

Materials:

- Diphenylamine

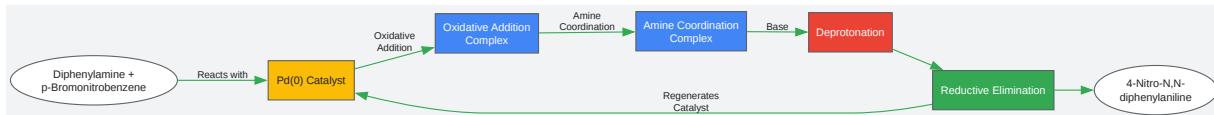
- p-Bromonitrobenzene
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**[\[5\]](#)

- To a round-bottom flask, add diphenylamine (1.0 mmol), p-bromonitrobenzene (1.5 mmol), potassium carbonate (1.5 mmol), and palladium(II) acetate (3 mol%).
- Add dimethyl sulfoxide (DMSO) as the solvent.
- Heat the reaction mixture to 120 °C in an oil bath and stir for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product with ethyl acetate.
- Wash the organic layer with saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography on silica gel.

## Signaling Pathways and Experimental Workflows

The synthesis of **4-Nitro-N,N-diphenylaniline** via a palladium-catalyzed cross-coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in the Buchwald-Hartwig amination, a common method for C-N bond formation.



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A simplified catalytic cycle for the synthesis of **4-Nitro-N,N-diphenylaniline**.

## Applications

Derivatives of triphenylamine are widely studied for their applications in materials science due to their excellent hole-transporting properties. The introduction of a nitro group can modify the electronic properties, making **4-Nitro-N,N-diphenylaniline** a potential building block for:

- Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers or as a core for emissive materials.
- Organic Photovoltaics (OPVs): In the design of donor materials.
- Electrochromic Materials: The redox properties of the triphenylamine core can be tuned for applications in smart windows and displays.
- Organic Synthesis: It can serve as an intermediate for the synthesis of more complex functional molecules, including dyes and pharmaceuticals.[3]

## Conclusion

**4-Nitro-N,N-diphenylaniline** is a versatile molecule with potential applications in advanced materials and organic synthesis. While detailed experimental data is somewhat limited in the public domain, its synthesis via modern cross-coupling methods is feasible. Further research

into its photophysical and electrochemical properties will be crucial for unlocking its full potential in various technological applications.

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- To cite this document: BenchChem. [4-Nitro-N,N-diphenylaniline molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016652#4-nitro-n-n-diphenylaniline-molecular-structure-and-formula>

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